N-(2-Aminoethyl)-2,3,5-triiodobenzamide
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Overview
Description
N-(2-Aminoethyl)-2,3,5-triiodobenzamide is a chemical compound characterized by the presence of an aminoethyl group attached to a triiodobenzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2,3,5-triiodobenzamide typically involves the reaction of 2,3,5-triiodobenzoyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2,3,5-triiodobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Condensation Reactions: The compound can form Schiff bases through condensation with aldehydes or ketones.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Condensation Reactions: Aldehydes or ketones in the presence of an acid or base catalyst.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield N-alkylated derivatives, while condensation reactions can produce Schiff bases.
Scientific Research Applications
N-(2-Aminoethyl)-2,3,5-triiodobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2,3,5-triiodobenzamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the triiodobenzamide core can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)glycine
- N-(2-Aminoethyl)-1-aziridineethanamine
Uniqueness
N-(2-Aminoethyl)-2,3,5-triiodobenzamide is unique due to the presence of three iodine atoms on the benzamide core, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high atomic number elements, such as radiographic imaging.
Properties
CAS No. |
819079-62-4 |
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Molecular Formula |
C9H9I3N2O |
Molecular Weight |
541.89 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2,3,5-triiodobenzamide |
InChI |
InChI=1S/C9H9I3N2O/c10-5-3-6(8(12)7(11)4-5)9(15)14-2-1-13/h3-4H,1-2,13H2,(H,14,15) |
InChI Key |
ZDXHXSBIOPBRNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)NCCN)I)I)I |
Origin of Product |
United States |
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